molecular formula C7H15NO B1529282 (3-Methyloxan-3-yl)methanamine CAS No. 1158760-03-2

(3-Methyloxan-3-yl)methanamine

Cat. No.: B1529282
CAS No.: 1158760-03-2
M. Wt: 129.2 g/mol
InChI Key: NHPAHRMUGJBXNA-UHFFFAOYSA-N
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Description

(3-Methyloxan-3-yl)methanamine: is an organic compound with the molecular formula C7H15NO It is a derivative of oxane, featuring a methanamine group attached to the third carbon of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyloxan-3-yl)methanamine typically involves the reaction of 3-methyloxan with methanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (3-Methyloxan-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In organic synthesis, (3-Methyloxan-3-yl)methanamine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other industrial products.

Mechanism of Action

The mechanism of action of (3-Methyloxan-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, altering metabolic pathways and cellular processes.

Comparison with Similar Compounds

    (3-Methyloxan-4-yl)methanamine: Similar in structure but with the methanamine group attached to the fourth carbon.

    (3-Methyloxan-2-yl)methanamine: The methanamine group is attached to the second carbon.

Uniqueness: (3-Methyloxan-3-yl)methanamine is unique due to the position of the methanamine group on the third carbon of the oxane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(3-methyloxan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(5-8)3-2-4-9-6-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPAHRMUGJBXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158760-03-2
Record name (3-methyloxan-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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